molecular formula C22H12Cl2F3NO B2712540 2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline CAS No. 337921-85-4

2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline

Cat. No.: B2712540
CAS No.: 337921-85-4
M. Wt: 434.24
InChI Key: UPLYEFBIBIUVFR-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a synthetic quinoline derivative featuring a dichlorophenoxy group at position 2 and a trifluoromethylphenyl substituent at position 3 of the quinoline core. Quinoline derivatives are renowned for their structural versatility and pharmacological relevance, including antimalarial, anticancer, and antimicrobial activities .

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl2F3NO/c23-16-8-9-20(18(24)12-16)29-21-17(11-14-4-1-2-7-19(14)28-21)13-5-3-6-15(10-13)22(25,26)27/h1-12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLYEFBIBIUVFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)OC3=C(C=C(C=C3)Cl)Cl)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline typically involves a multi-step process

    Preparation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of 2,4-Dichlorophenoxy Group: The 2,4-dichlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting 2,4-dichlorophenol with a suitable leaving group on the quinoline core.

    Introduction of 3-(Trifluoromethyl)phenyl Group: The 3-(trifluoromethyl)phenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline core is reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s dichlorophenoxy group distinguishes it from simpler analogs like , which lack oxygen-based linkages. This phenoxy group may enhance π-π stacking interactions in biological targets compared to direct aryl substitutions .
  • Electron-Withdrawing Groups : The trifluoromethyl group in the target compound and increases electrophilicity compared to fluorine or chlorine substituents in .
  • Synthetic Complexity: Bis- or tris-aryl analogs (e.g., ) require multi-step Suzuki couplings, whereas the target compound likely employs a similar methodology with dichlorophenoxy boronic acid .

Physicochemical and Spectral Properties

  • Melting Points : Fluorinated analogs (e.g., ) exhibit higher melting points (147–185°C) due to increased crystallinity from halogenated aryl groups. The target compound’s melting point is unreported but expected to be elevated due to its bulky substituents.
  • Spectral Data: ¹H-NMR: Aryl protons in the target compound’s dichlorophenoxy group would resonate downfield (~7.0–8.3 ppm), similar to . ¹³C-NMR: The CF₃ group’s carbon signal (~125–132 ppm) aligns with , while chlorine-substituted carbons appear at ~115–140 ppm . MS/HRMS: The target compound’s molecular ion (MH⁺) is estimated at ~388.5, distinct from lower-weight analogs like (307.69) and (334.08).

Biological Activity

The compound 2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant case studies, along with data tables summarizing key research findings.

Chemical Structure and Properties

The chemical structure of 2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline can be described as follows:

  • IUPAC Name : 2-(2,4-dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline
  • Molecular Formula : C16_{16}H12_{12}Cl2_{2}F3_{3}N1_{1}O1_{1}

This compound features a quinoline backbone substituted with a dichlorophenoxy group and a trifluoromethyl phenyl group, which contribute to its unique biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including the compound . The following table summarizes key findings from various studies regarding its activity against different cancer cell lines:

Cell Line IC50_{50} (µM) Mechanism of Action
Colo-38 (Melanoma)0.50 ± 0.12Induces apoptosis via ROS generation and DNA damage
MDA-MB-4350.709Inhibits tubulin polymerization; induces G2/M phase arrest
A3750.5 ± 0.1Stabilizes microtubules; enhances apoptosis
SK-MEL-50.116Modulates NF-κB signaling pathway

These findings indicate that the compound exhibits significant cytotoxic effects on melanoma cell lines, suggesting its potential as a therapeutic agent in cancer treatment.

The biological activity of 2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline is believed to involve several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.
  • Microtubule Stabilization : Similar to known chemotherapeutics like paclitaxel, it stabilizes microtubules, disrupting mitotic spindle formation.
  • Cell Cycle Arrest : It causes G2/M phase arrest, preventing cancer cells from dividing.

Study on Melanoma Treatment

A comprehensive study conducted on the efficacy of this compound against melanoma cell lines demonstrated promising results. The study reported that derivatives bearing a trifluoromethyl group exhibited higher activity compared to their chlorinated counterparts. The most active derivative showed an IC50_{50} of 0.0361 µM , indicating potent antitumor activity against resistant melanoma strains .

Agrochemical Applications

In addition to its anticancer properties, this compound has been investigated for its agrochemical potential. It has shown effectiveness as an insecticide and herbicide due to its ability to disrupt cellular processes in pests similar to its action in cancer cells. Research indicates that the dichlorophenoxy moiety enhances herbicidal activity by targeting specific plant pathways .

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